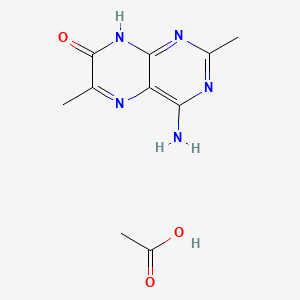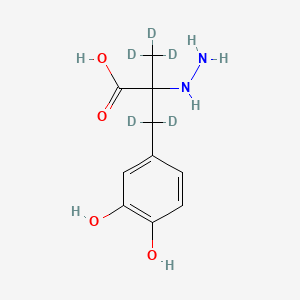
Carbidopa-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbidopa-d5 is a labeled variant of Carbidopa . Carbidopa is used with another medicine called levodopa to treat symptoms of Parkinson’s disease, such as stiffness or tremors . It is an inhibitor of aromatic amino acid decarboxylase and due to its chemical properties, it does not cross the blood-brain barrier .
Synthesis Analysis
Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . An ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method has been developed to quantify L-DOPA, levodopa methyl ester (LDME), and the DDCI carbidopa in human plasma .Molecular Structure Analysis
This compound is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .Chemical Reactions Analysis
Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . The method is based on the selective condensation reaction between the hydrazine group from carbidopa and the formyl functional group of vanillin, a natural flavoring agent, in acidified alcoholic solution .Physical and Chemical Properties Analysis
This compound is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .Aplicaciones Científicas De Investigación
Desarrollo de Métodos Bioanalíticos
Carbidopa-d5 se utiliza en el desarrollo y validación de nuevos métodos bioanalíticos. Por ejemplo, un estudio desarrolló un método de cromatografía líquida de ultra alto rendimiento acoplada a espectrometría de masas en tándem (UHPLC-MS/MS) para cuantificar Levodopa, éster metílico de Levodopa y Carbidopa en plasma humano . Este método podría ser útil para monitorear simultáneamente las concentraciones plasmáticas de estos compuestos, proporcionando una visión completa de la farmacocinética de Levodopa y sus eventuales alteraciones .
Manejo de la Enfermedad de Parkinson
this compound es un componente clave en el manejo de la Enfermedad de Parkinson (EP). Bloquea la conversión de Levodopa a dopamina fuera del sistema nervioso central (SNC), inhibiendo así los efectos secundarios no deseados de Levodopa en los órganos ubicados fuera del SNC durante el manejo de la EP .
Inhibición de la Activación de Células T
La investigación ha demostrado que this compound inhibe fuertemente la activación de células T tanto in vitro como in vivo . Esto sugiere un posible uso terapéutico de this compound en la supresión de patologías mediadas por células T .
Mitigación de Enfermedades Autoinmunes
Se ha encontrado que this compound mitiga la encefalomielitis autoinmune experimental inducida por el fragmento de péptido de glucoproteína de oligodendrocitos de mielina 35-55 (MOG-35-55) (EAE) y la artritis inducida por colágeno en modelos animales . Esto indica una posible aplicación de this compound en el tratamiento de enfermedades autoinmunes .
5. Reducción de la Carga de Pastillas en la Enfermedad de Parkinson Avanzada En la enfermedad de Parkinson (EP) avanzada, una alta carga de pastillas se asocia con un bajo cumplimiento, un control reducido de los síntomas y una disminución de la calidad de vida. La Suspensión Enteral de Carbidopa-Levodopa (CLES) se ha evaluado por su impacto en la carga de pastillas relacionada con la EP .
Mecanismo De Acción
Target of Action
Carbidopa primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . Carbidopa inhibits AADC outside the blood-brain barrier (BBB), preventing the peripheral conversion of levodopa to dopamine .
Mode of Action
Carbidopa acts by inhibiting AADC , which prevents the conversion of levodopa to dopamine outside the central nervous system (CNS) . This is significant because levodopa can cross the BBB, while dopamine cannot . By inhibiting AADC, carbidopa ensures that more levodopa reaches the brain where it can be converted to dopamine .
Biochemical Pathways
Carbidopa affects the dopaminergic pathway by inhibiting the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the BBB and be converted to dopamine in the brain, which is beneficial in conditions like Parkinson’s disease where there is a deficiency of dopamine .
Pharmacokinetics
When administered orally with levodopa, about 40-70% of the dose is absorbed . Once absorbed, carbidopa shows a bioavailability of 58% . The maximum concentration of carbidopa is achieved after approximately 143 minutes .
Result of Action
The primary result of carbidopa’s action is the increased availability of levodopa in the brain , leading to an increase in dopamine levels . This helps alleviate the symptoms of Parkinson’s disease . Additionally, carbidopa has been shown to inhibit T cell activation, suggesting a potential therapeutic use in the suppression of T cell-mediated pathologies .
Action Environment
Environmental factors such as diet and gut microbiota can influence the action of carbidopa . For example, certain gut bacteria can metabolize levodopa, reducing its availability . Carbidopa can help mitigate this by inhibiting the peripheral conversion of levodopa to dopamine . Furthermore, factors such as water pollution and pesticide exposure have been implicated in the development of Parkinson’s disease , which may indirectly influence the efficacy of carbidopa treatment.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Carbidopa-d5 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it inhibits the enzyme L-dopa decarboxylase (DDC), which is responsible for converting levodopa into dopamine . This interaction is crucial in managing the symptoms of Parkinson’s disease.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by decreasing the physiological decarboxylation of [18 F]F-DOPA into [18 F] fluoro-dopamine, and also decreases its renal clearance . This impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to and inhibits the enzyme L-dopa decarboxylase, preventing the conversion of levodopa to dopamine outside the CNS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable, with a beyond use date fixed at one year
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the enzyme L-dopa decarboxylase, which is part of the dopamine synthesis pathway . The effects of this compound on metabolic flux or metabolite levels are still being studied.
Propiedades
IUPAC Name |
3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-RPIBLTHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
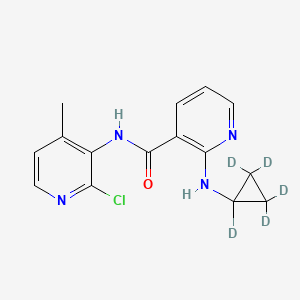
![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)
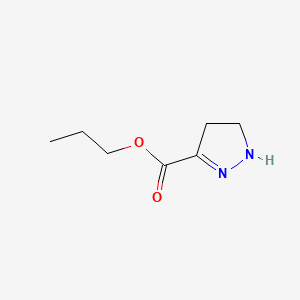
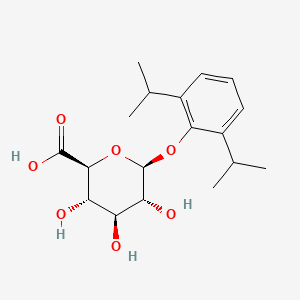
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)
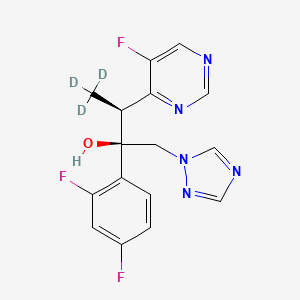
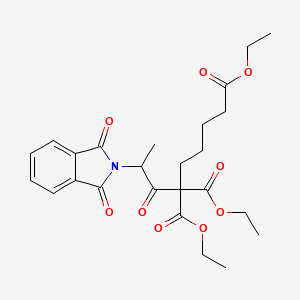

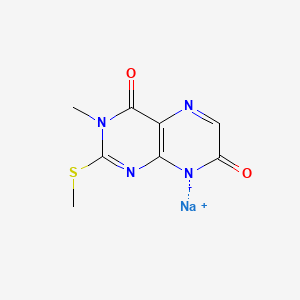
pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)
